DNP maleimide

Bioconjugation Immunodetection FRET

DNP maleimide (CAS 62024-74-2; MW 306.23 g/mol) is a heterobifunctional small molecule combining a thiol-reactive maleimide group with a 2,4-dinitrophenyl (DNP) hapten. The maleimide moiety undergoes Michael addition with cysteine thiols to form stable thioether conjugates, while the DNP group serves simultaneously as a dark FRET quencher (λabs ~360 nm) paired with tryptophan or tyrosine donors and as an immunodetectable epitope recognized by well-characterized anti-DNP antibodies.

Molecular Formula C12H10N4O6
Molecular Weight 306.23 g/mol
Cat. No. B12281720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDNP maleimide
Molecular FormulaC12H10N4O6
Molecular Weight306.23 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCN2C(=O)C=CC2=O
InChIInChI=1S/C12H10N4O6/c17-11-3-4-12(18)14(11)6-5-13-9-2-1-8(15(19)20)7-10(9)16(21)22/h1-4,7,13H,5-6H2
InChIKeyPJJYSJSZZIDPRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DNP Maleimide for Bioconjugation: Thiol-Reactive Hapten and FRET Quencher in a Single Reagent


DNP maleimide (CAS 62024-74-2; MW 306.23 g/mol) is a heterobifunctional small molecule combining a thiol-reactive maleimide group with a 2,4-dinitrophenyl (DNP) hapten . The maleimide moiety undergoes Michael addition with cysteine thiols to form stable thioether conjugates, while the DNP group serves simultaneously as a dark FRET quencher (λabs ~360 nm) paired with tryptophan or tyrosine donors and as an immunodetectable epitope recognized by well-characterized anti-DNP antibodies [1]. This dual functionality distinguishes DNP maleimide from single-purpose thiol labels such as N-ethylmaleimide (NEM), biotin maleimide, or fluorescein maleimide, each of which provides only one detection modality .

Why N-Ethylmaleimide, Biotin Maleimide, or Fluorescein Maleimide Cannot Replace DNP Maleimide in Multi-Modal Detection Workflows


Substituting DNP maleimide with a generic thiol-reactive maleimide such as NEM, biotin maleimide, or fluorescein maleimide results in loss of at least one critical detection modality. NEM provides neither a fluorescent handle nor an immunodetectable epitope, limiting readout to indirect functional assays [1]. Biotin maleimide enables affinity-based detection via streptavidin but cannot function as a FRET quencher for intramolecular distance measurements . Fluorescein maleimide acts as a fluorescent donor, not a dark quencher, and its relatively large size (~389 Da for fluorescein) can sterically perturb protein structure more than the compact DNP group; it also precludes antibody-based detection without additional hapten conjugation . Only DNP maleimide integrates thiol-specific covalent attachment, antibody-based immunodetection, and FRET quenching into a single low-molecular-weight reagent, making it irreplaceable in workflows requiring orthogonal or multi-modal readouts from a single labeling step .

Quantitative Differentiation Evidence for DNP Maleimide vs. Closest Thiol-Reactive Analogs


Dual Hapten-Quencher Functionality: DNP Maleimide vs. Biotin Maleimide vs. NEM

DNP maleimide is the only thiol-reactive small molecule that simultaneously provides a hapten epitope for anti-DNP antibody recognition and a dark quencher for FRET-based assays. Biotin maleimide offers affinity detection (streptavidin) but zero FRET quenching capability. N-ethylmaleimide (NEM) provides neither detection modality. This functional multiplicity is quantified by the presence of three independent, experimentally validated activities within a single 306 Da molecule .

Bioconjugation Immunodetection FRET

Single DNP Group Quenches ≥90% of Tryptophan Fluorescence: Quantitative FRET Efficiency

Green (1964) demonstrated that a single dinitrophenyl group covalently attached to avidin quenched at least 90% of the protein's intrinsic tryptophan fluorescence. This establishes the DNP moiety as a highly efficient dark quencher for Trp donors. In contrast, NEM modification of the same thiol residues would produce no fluorescence change, and biotin modification would require secondary streptavidin-fluorophore binding for any optical readout [1]. Knight & Green (1976) subsequently exploited this quenching to monitor real-time reaction kinetics of Dnp-maleimides with mercaptalbumin, confirming that tryptophan fluorescence quenching is both rapid and quantitative upon DNP conjugation [2].

FRET quenching Tryptophan fluorescence Protein labeling

Thiol Reaction Kinetics: DNP Substitution Does Not Impair Maleimide Reactivity

Knight & Green (1976) directly compared the second-order rate constants of Dnp-maleimides reacting with the single thiol of mercaptalbumin against those of low-molecular-weight thiol compounds reacting with unsubstituted maleimides. The rate constants were found to be similar, quantitatively demonstrating that the 2,4-dinitrophenyl substitution on the maleimide nitrogen does not sterically or electronically impede thiol addition [1]. This is critical because other N-aryl maleimides with bulky substituents can exhibit reduced thiol reactivity; for example, N-heptylmaleimide showed 6-fold better binding than N-ethylmaleimide in D-lactate dehydrogenase inactivation, illustrating the sensitivity of maleimide reactivity to N-substituent identity [2].

Thiol labeling Reaction kinetics Maleimide chemistry

Detection Sensitivity of DNP-Labeled Oligonucleotides Is Equivalent to Biotin-Streptavidin Systems

Brown et al. (1993) synthesized oligonucleotides containing multiple DNP reporter groups and compared their detection sensitivity via anti-DNP antibody-mediated enzyme-linked colorimetry against biotinylated oligonucleotides detected via streptavidin-enzyme conjugates. Detection sensitivity was equivalent between the two systems [1]. This is significant because biotin-streptavidin (Kd ~10⁻¹⁵ M) is widely considered the gold standard for affinity-based detection; DNP-anti-DNP achieves comparable analytical sensitivity while offering the additional advantage of a smaller, less sterically intrusive label that also functions as a FRET quencher—a capability biotin entirely lacks .

Oligonucleotide labeling Immunodetection Hapten detection sensitivity

Protein-Bound DNP Groups Are Fully Accessible to Anti-DNP Antibody with ≤0.1% Dissociation

Knight & Green (1976) demonstrated by fluorescence-quenching titration that DNP groups conjugated to mercaptalbumin via short alkyl-chain maleimide linkers (2, 4, and 6 carbon atoms) were fully available to univalent fragments of anti-DNP antibody, even with the shortest linker [1]. From the increase in apparent dissociation constant relative to free hapten (6-(N-Dnp)-aminohexanoate), they calculated that the protein-bound DNP group spent no more than 0.1% of its time in a dissociated (antibody-inaccessible) state. This near-complete availability contrasts with larger hapten labels where protein steric occlusion can reduce effective antibody binding by 10-50% [2].

Antibody accessibility Hapten recognition Protein labeling

DNP Maleimide Is Validated in Commercial Nucleic Acid End-Labeling Kits Alongside Biotin and Fluorescein

Vector Laboratories' 5' EndTag and 3' EndTag DNA/RNA Labeling Kits explicitly list DNP maleimide among five validated thiol-reactive labels (alongside biotin maleimide, fluorescein maleimide, fucose maleimide, and Texas Red maleimide) for covalent attachment to nucleic acid termini . This commercial validation confirms that DNP maleimide performs reliably at the 0.5 nmol scale under standardized labeling conditions. The inclusion of DNP maleimide alongside biotin and fluorescein labels in a widely adopted commercial kit demonstrates that its conjugation efficiency and stability are at parity with established industry-standard labels .

Nucleic acid labeling End-labeling Probe development

Optimal Procurement and Application Scenarios for DNP Maleimide Based on Quantitative Differentiation Evidence


Simultaneous FRET Distance Measurement and Immunodetection from a Single Cysteine Label

When an experimental design requires both intramolecular distance measurement (via Trp→DNP FRET) and subsequent immunoprecipitation or Western blot detection of the same labeled protein, DNP maleimide is the only viable single-reagent solution. As established in Section 3, DNP quenches ≥90% of Trp fluorescence [1] while maintaining full anti-DNP antibody accessibility (≤0.1% dissociation time) [2]. Alternative labels require dual conjugation (e.g., fluorescein for FRET plus biotin for detection) or sequential labeling, increasing complexity and risking protein inactivation.

Oligonucleotide Probe Development Requiring Biotin-Equivalent Sensitivity with FRET Capability

For nucleic acid probes where detection sensitivity must match biotin-streptavidin systems but FRET-based readout is also needed (e.g., molecular beacons, qPCR probes), DNP maleimide offers equivalent colorimetric sensitivity to biotin [3] while providing a dark quencher function that biotin cannot supply. This eliminates the need to incorporate a separate quencher moiety, simplifying probe synthesis and reducing per-base cost in multi-labeled oligonucleotides.

Real-Time Kinetic Monitoring of Cysteine Labeling Reactions Without Separation Steps

The intrinsic Trp fluorescence quenching by DNP upon thiol conjugation enables homogenous, real-time kinetic monitoring of the labeling reaction [2]. This is impractical with NEM (no optical signal change) or biotin maleimide (requires secondary detection). For quality control in bioconjugate manufacturing or for optimizing labeling stoichiometry, DNP maleimide provides a built-in reaction progress reporter, reducing the need for sampling, quenching, and HPLC analysis at each time point.

Multiplexed Hapten-Based Immunoassays Using Orthogonal Hapten-Antibody Pairs

DNP maleimide enables DNP-specific immunodetection that is orthogonal to biotin-streptavidin, digoxigenin-anti-DIG, and fluorescein-anti-fluorescein systems [4]. This permits multiplexed detection of two or more distinct protein populations labeled with different hapten-maleimide reagents in the same assay. The well-characterized anti-DNP antibodies available from multiple commercial sources (Thermo Fisher, Santa Cruz) and the extensive literature on DNP-anti-DNP binding thermodynamics provide a robust, reproducible foundation for assay development.

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